molecular formula C12H15IO2 B14190208 Pentanoic acid, 2-iodo-, phenylmethyl ester CAS No. 917887-58-2

Pentanoic acid, 2-iodo-, phenylmethyl ester

Katalognummer: B14190208
CAS-Nummer: 917887-58-2
Molekulargewicht: 318.15 g/mol
InChI-Schlüssel: BNPFSCQSAROMPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanoic acid, 2-iodo-, phenylmethyl ester is an organic compound with the molecular formula C12H15IO2 It is an ester derivative of pentanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxyl group is esterified with phenylmethyl (benzyl) alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-iodo-, phenylmethyl ester typically involves the esterification of 2-iodopentanoic acid with phenylmethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-Iodopentanoic acid+Phenylmethyl alcoholAcid catalystPentanoic acid, 2-iodo-, phenylmethyl ester+Water\text{2-Iodopentanoic acid} + \text{Phenylmethyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Iodopentanoic acid+Phenylmethyl alcoholAcid catalyst​Pentanoic acid, 2-iodo-, phenylmethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanoic acid, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-iodopentanoic acid and phenylmethyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous solutions.

Major Products

    Substitution: Various substituted esters or acids.

    Reduction: 2-iodopentanol and phenylmethyl alcohol.

    Hydrolysis: 2-iodopentanoic acid and phenylmethyl alcohol.

Wissenschaftliche Forschungsanwendungen

Pentanoic acid, 2-iodo-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of pentanoic acid, 2-iodo-, phenylmethyl ester depends on its chemical reactivity. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors due to its structural similarity to other bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentanoic acid, phenylmethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodopentanoic acid: The acid form of the compound, which can be esterified to form the ester derivative.

    Phenylmethyl alcohol: The alcohol used in the esterification process.

Uniqueness

Pentanoic acid, 2-iodo-, phenylmethyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

917887-58-2

Molekularformel

C12H15IO2

Molekulargewicht

318.15 g/mol

IUPAC-Name

benzyl 2-iodopentanoate

InChI

InChI=1S/C12H15IO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI-Schlüssel

BNPFSCQSAROMPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)OCC1=CC=CC=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.